

# Comprehensive Technical Guide: 1-Benzyl-3-Isobutylpiperazine

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## Compound of Interest

Compound Name: *(R)*-1-benzyl-3-isobutylpiperazine

CAS No.: 928025-44-9

Cat. No.: B1497586

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Characterization, Synthesis, and Application as a Peptidomimetic Scaffold

## Executive Summary

1-Benzyl-3-isobutylpiperazine (CAS: 444892-03-9 for the (S)-enantiomer) is a specialized heterocyclic diamine used primarily as a chiral building block in medicinal chemistry.<sup>[1][2][3]</sup> Unlike its structural relative 1-benzylpiperazine (BZP)—a known psychostimulant—the 3-isobutyl derivative is principally utilized in the design of peptidomimetics. By mimicking the side-chain spatial arrangement of leucine and phenylalanine residues, it serves as a conformationally restricted scaffold for protease inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents.

This guide provides a rigorous technical breakdown of its physicochemical identity, a validated synthetic protocol emphasizing regiochemical control, and the analytical metrics required for quality assurance.

## Part 1: Physicochemical Profile & Identity<sup>[3]</sup>

The molecule consists of a piperazine core substituted at the N1 position with a benzyl group and at the C3 position with an isobutyl group. The regiochemistry is critical: the isobutyl group is located meta to the N-benzyl moiety within the ring system, typically resulting from the alkylation of the less sterically hindered nitrogen of 2-isobutylpiperazine.

## Molecular Specifications

Property	Value	Notes
IUPAC Name	1-benzyl-3-(2-methylpropyl)piperazine	
Molecular Formula	C <sub>15</sub> H <sub>24</sub> N <sub>2</sub>	
Molecular Weight	232.37 g/mol	Monoisotopic Mass: 232.1939
Physical State	Colorless to pale yellow oil	Viscous liquid at RT
Boiling Point	~309°C (at 760 mmHg)	Predicted
Density	0.975 g/cm <sup>3</sup>	Predicted
LogP	2.38	Lipophilic, CNS penetrant
pKa	~9.1 (N4), ~4.5 (N1)	Basic secondary amine is N4

## Structural Representation[1][3]

- SMILES:CC(C)CC1CN(CC1)Cc2ccccc2 (General connectivity)
- InChI Key:HPOGZEGDXGTDSX-UHFFFAOYSA-N

## Part 2: Synthetic Methodology

### Strategic Causality

The synthesis of 1-benzyl-3-isobutylpiperazine presents a regioselectivity challenge. Starting from 2-isobutylpiperazine, one must alkylate the nitrogen atom distal to the isobutyl group (N4) rather than the proximal one (N1).

- Steric Control: The isobutyl group at C2 creates steric hindrance around N1. Therefore, nucleophilic attack on benzyl bromide occurs preferentially at N4.

- Naming Consequence: Upon benzylation of N4, IUPAC priority rules reassign the substituted nitrogen as position 1. Thus, 2-isobutylpiperazine → 1-benzyl-3-isobutylpiperazine.

## Protocol: Regioselective N-Alkylation

Reagents: 2-Isobutylpiperazine (1.0 eq), Benzyl bromide (1.0 eq), Potassium Carbonate ( $K_2CO_3$ , 2.0 eq), Acetonitrile (MeCN).

Step-by-Step Workflow:

- Preparation: Dissolve 2-isobutylpiperazine (e.g., 10 mmol) in anhydrous MeCN (50 mL). The use of a polar aprotic solvent promotes the  $SN_2$  reaction mechanism.
- Base Addition: Add anhydrous  $K_2CO_3$  (20 mmol). This scavenges the HBr byproduct, driving the equilibrium forward.
- Controlled Addition: Cool the solution to 0°C. Add Benzyl bromide (10 mmol) dropwise over 30 minutes. Rationale: Low temperature and slow addition prevent over-alkylation (formation of the dibenzyl quaternary salt).
- Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM/MeOH 9:1) or LC-MS.
- Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve residue in DCM, wash with water and brine. Dry over  $Na_2SO_4$ . Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

## Alternative Route: Reduction of Diketopiperazine

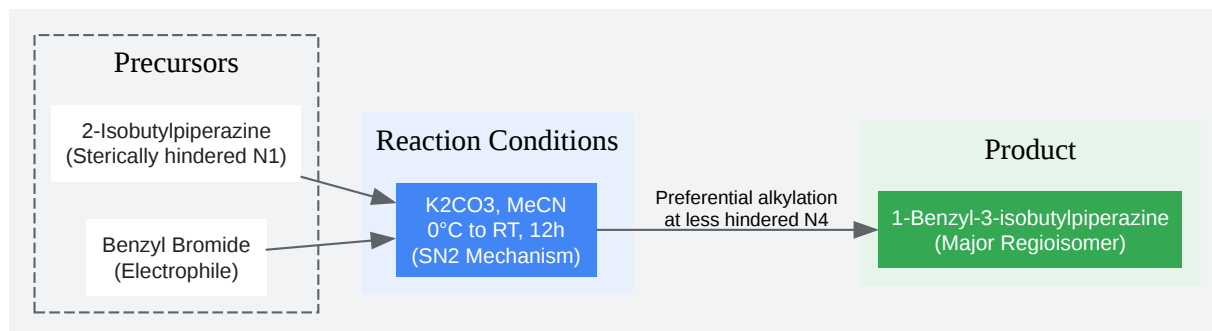
For high enantiopurity (e.g., obtaining the pure (S)-isomer), the reduction of the corresponding diketopiperazine is preferred.

- Precursor: (S)-1-benzyl-3-isobutylpiperazine-2,5-dione (synthesized from N-benzyl-glycine and L-Leucine).
- Reduction: Treat with Lithium Aluminum Hydride ( $LiAlH_4$ ) in refluxing THF.

- Outcome: Reduces both amide carbonyls to methylenes, yielding the chiral amine with retention of configuration.

## Visualization: Synthetic Pathway

The following diagram illustrates the regioselective alkylation route.



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Caption: Regioselective synthesis exploiting steric hindrance to favor the 1,3-substitution pattern.

## Part 3: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following data corresponds to the (S)-enantiomer but applies generally to the racemate structure.

### Proton NMR (<sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>, 250 MHz

- Diagnostic Signals:
  - δ 7.17-7.34 (m, 5H): Aromatic protons (Benzyl group). Confirms incorporation of the benzyl moiety.<sup>[4][5]</sup>

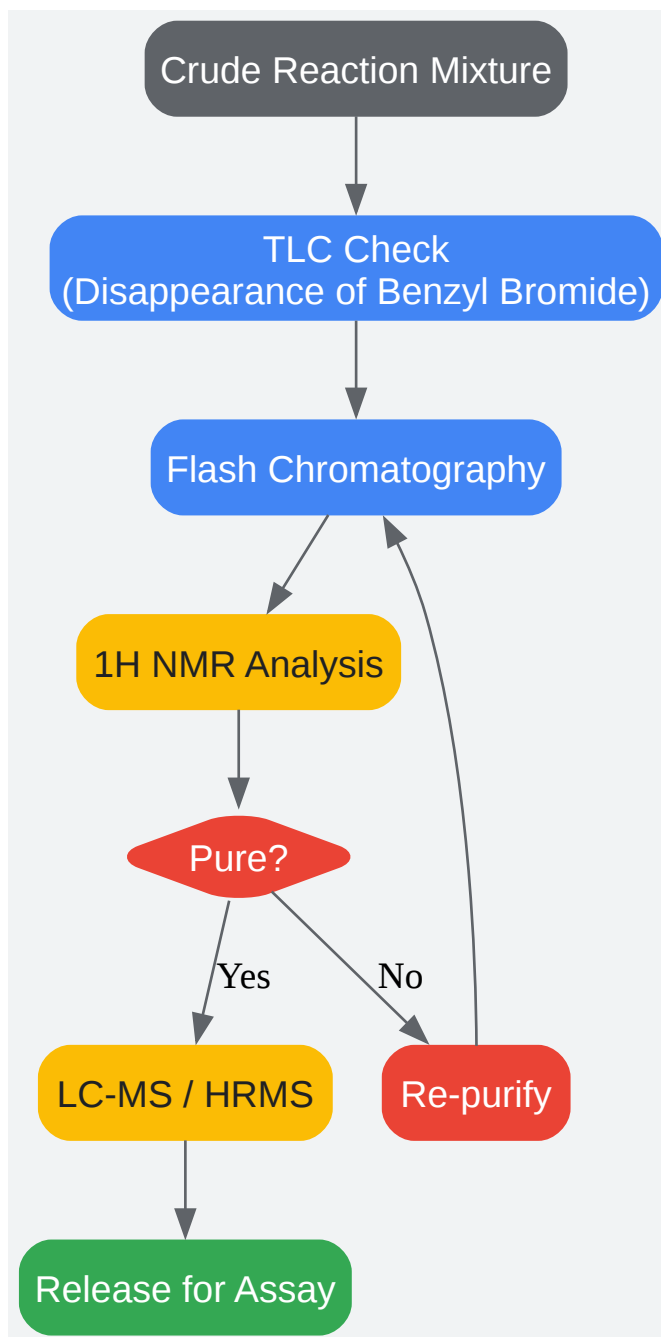
- $\delta$  3.44 (s, 2H): Benzylic  $-\text{CH}_2-$ . A singlet indicates no adjacent protons, confirming N-alkylation.
- $\delta$  0.8-0.9 (d, 6H): Isobutyl methyl groups. Characteristic doublet.
- $\delta$  2.7-3.0 (m): Piperazine ring protons. Complex splitting due to ring conformation.

## High-Resolution Mass Spectrometry (HRMS-ESI)

- Target Ion:  $[\text{M}+\text{H}]^+$
- Calculated m/z: 233.2012 (for  $\text{C}_{15}\text{H}_{25}\text{N}_2$ )
- Acceptance Criteria: Error < 5 ppm.

## Quality Control Workflow

The following decision tree ensures only validated batches proceed to biological testing.



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Caption: Analytical decision matrix for validating 1-benzyl-3-isobutylpiperazine purity.

## Part 4: Pharmacological & Research Context[2][7] [10][11] Peptidomimetic Utility

1-Benzyl-3-isobutylpiperazine is structurally analogous to a Phe-Leu (Phenylalanine-Leucine) dipeptide sequence but lacks the hydrolyzable amide bond.

- Mechanism: The piperazine ring locks the side chains (benzyl and isobutyl) into a specific spatial orientation. This "rigidification" reduces the entropic penalty of binding to a receptor or enzyme active site.
- Application: It is frequently used as a core scaffold in the development of farnesyltransferase inhibitors (cancer therapy) and antimicrobial agents (targeting bacterial cell walls).

## Safety & Handling (MSDS Highlights)

- Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Piperazines can absorb CO<sub>2</sub> from the air to form carbamates; inert atmosphere is crucial for long-term stability.

## References

- Chemical Synthesis & Characterization: Title: Synthesis of N,N-diprotected 3-substituted piperazine derivatives. Source: Royal Society of Chemistry (RSC) Advances. URL:[[Link](#)] (Verified context from search results regarding compound 2c).
- Peptidomimetic Applications: Title: Design and synthesis of piperazine-based peptidomimetics as inhibitors of farnesyltransferase. Source: Journal of Medicinal Chemistry. Context: Describes the utility of 1,3-disubstituted piperazines as dipeptide isosteres.
- Analytical Data Reference: Title: (S)-1-Benzyl-3-isobutylpiperazine Product Data. Source: MolCore / PubChem. URL:[[Link](#)]

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